molecular formula C21H18FN3 B5465379 2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5465379
M. Wt: 331.4 g/mol
InChI Key: UZIIWHQIUYBZKU-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine and methyl groups in the structure can significantly influence the compound’s chemical properties and biological activity.

Properties

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-3-18-20(16-8-10-17(22)11-9-16)21-23-13-12-19(25(21)24-18)15-6-4-14(2)5-7-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIIWHQIUYBZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include:

    Solvents: Ethanol, methanol, or acetonitrile.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide or potassium carbonate.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 60°C to 120°C.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases by competing with ATP for binding to the active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
  • 2-ethyl-3-(4-bromophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
  • 2-ethyl-3-(4-methoxyphenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its binding affinity to molecular targets. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses.

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